molecular formula C8H11ClN2S B6613691 benzylthiourea hydrochloride CAS No. 89410-45-7

benzylthiourea hydrochloride

Cat. No.: B6613691
CAS No.: 89410-45-7
M. Wt: 202.71 g/mol
InChI Key: BYBRLWJURWATSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzylthiourea hydrochloride is an organosulfur compound that belongs to the class of thiourea derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzylthiourea hydrochloride can be synthesized through the reaction of benzylamine with thiourea in the presence of hydrochloric acid. The reaction typically involves the following steps:

  • Dissolving benzylamine in an appropriate solvent such as ethanol.
  • Adding thiourea to the solution and stirring the mixture.
  • Introducing hydrochloric acid to the reaction mixture to facilitate the formation of this compound.
  • Isolating the product by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzylthiourea hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert this compound to corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfoxides.

    Reduction: Amines, thiols.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Benzylthiourea hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of diseases caused by bacterial and fungal infections.

    Industry: Utilized in the production of dyes, photographic chemicals, and rubber accelerators.

Mechanism of Action

The mechanism of action of benzylthiourea hydrochloride involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal metabolic processes of microorganisms, leading to their inhibition or death. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Benzylthiourea hydrochloride can be compared with other thiourea derivatives such as:

    Thiourea: A simpler compound with similar chemical properties but different biological activities.

    Phenylthiourea: Contains a phenyl group instead of a benzyl group, leading to variations in reactivity and applications.

    Benzoylthiourea: Features a benzoyl group, which imparts different chemical and biological properties.

Properties

IUPAC Name

benzylthiourea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S.ClH/c9-8(11)10-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBRLWJURWATSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzylthiourea hydrochloride
Reactant of Route 2
Reactant of Route 2
benzylthiourea hydrochloride
Reactant of Route 3
benzylthiourea hydrochloride
Reactant of Route 4
Reactant of Route 4
benzylthiourea hydrochloride
Reactant of Route 5
benzylthiourea hydrochloride
Reactant of Route 6
benzylthiourea hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.